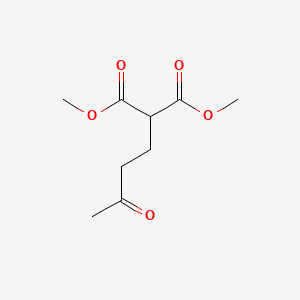
Dimethyl 2-(3-oxobutyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(3-oxobutyl)propanedioate: is an organic compound with the molecular formula C9H14O5. It is a derivative of propanedioic acid, featuring a 3-oxobutyl group and two methyl ester groups.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-(3-oxobutyl)propanedioate can be synthesized through esterification reactions involving propanedioic acid and appropriate alcohols under acidic conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture .
化学反应分析
Types of Reactions: Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学研究应用
Chemistry: Dimethyl 2-(3-oxobutyl)propanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is used in the synthesis of biologically active molecules and as a probe to investigate biochemical processes .
Medicine: It is explored as a scaffold for designing new pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also employed as a plasticizer and stabilizer in various formulations .
作用机制
The mechanism of action of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 3-oxobutyl group can interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
Propanedioic acid, dimethyl ester: Lacks the 3-oxobutyl group, resulting in different chemical properties and reactivity.
Propanedioic acid, (3-oxobutyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups, leading to variations in physical and chemical properties.
Uniqueness: Dimethyl 2-(3-oxobutyl)propanedioate is unique due to the presence of both the 3-oxobutyl group and the dimethyl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
dimethyl 2-(3-oxobutyl)propanedioate |
InChI |
InChI=1S/C9H14O5/c1-6(10)4-5-7(8(11)13-2)9(12)14-3/h7H,4-5H2,1-3H3 |
InChI 键 |
MDZCTQLQMJZNCH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC(C(=O)OC)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
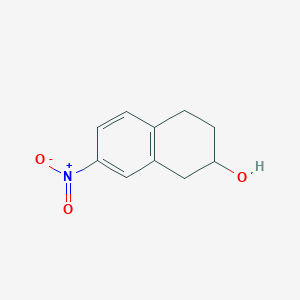
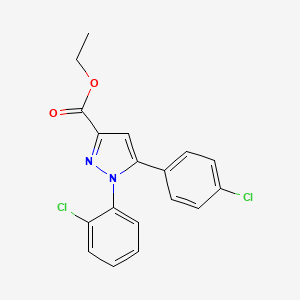
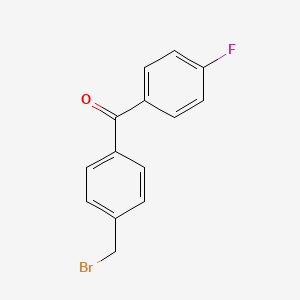

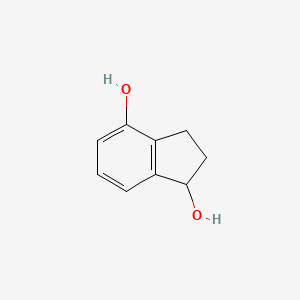
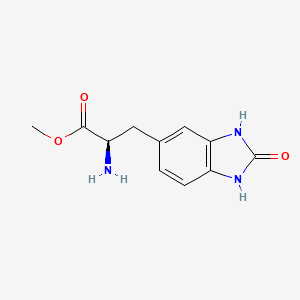
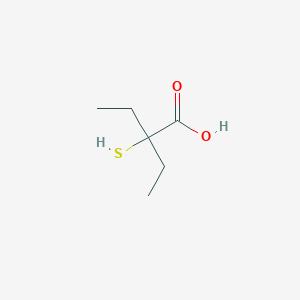
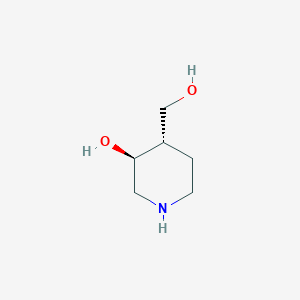
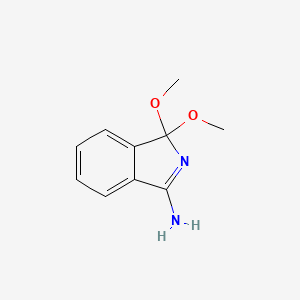
![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)

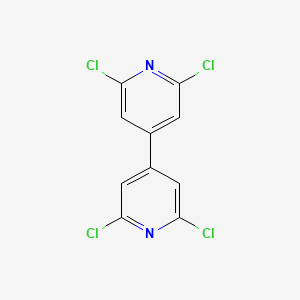
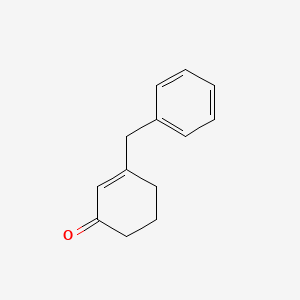
![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)
